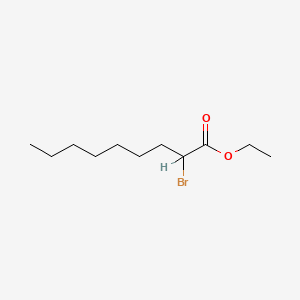

ethyl 2-bromononanoate

Description

Overview of α-Haloesters in Contemporary Organic Synthesis

α-Haloesters are a class of organic compounds characterized by a halogen atom attached to the carbon atom adjacent to the ester carbonyl group. This structural feature makes them exceptionally useful reagents in organic synthesis. The electron-withdrawing nature of the ester group, combined with the reactivity of the carbon-halogen bond, allows α-haloesters to participate in a variety of chemical transformations. They are key reactants in several important name reactions, including the Reformatsky reaction, the Darzens condensation, and the Blaise reaction, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. iitk.ac.innumberanalytics.comorganic-chemistry.orgnumberanalytics.com

In the Reformatsky reaction , α-haloesters react with aldehydes or ketones in the presence of zinc metal to form β-hydroxy esters. iitk.ac.innumberanalytics.comnumberanalytics.com This reaction is a reliable method for creating carbon-carbon bonds. iitk.ac.in The Darzens condensation (or glycidic ester condensation), discovered by Georges Darzens in 1904, involves the reaction of an α-haloester with a carbonyl compound in the presence of a base to yield an α,β-epoxy ester (a glycidic ester). numberanalytics.comscentspiracy.com These glycidic esters are valuable intermediates that can be further transformed into aldehydes, ketones, and other functional groups. scentspiracy.comslideshare.net The Blaise reaction utilizes α-haloesters and nitriles with zinc to synthesize β-enamino esters or β-keto esters, depending on the reaction work-up. organic-chemistry.orgchem-station.com

Beyond these classic reactions, the halogen atom in α-haloesters can be readily displaced by a wide range of nucleophiles, enabling the introduction of various functional groups. acs.org Their utility is further expanded by their role in radical reactions and as precursors for organometallic reagents. longdom.org The development of transition-metal-catalyzed reactions has also broadened the synthetic applications of these compounds. nih.gov

Significance of Ethyl 2-Bromononanoate as a Versatile Synthetic Intermediate

This compound (C₁₁H₂₁BrO₂) is a specific α-bromoester that serves as a valuable intermediate in numerous synthetic pathways. lookchem.comtcichemicals.comcalpaclab.com Its structure, comprising a nine-carbon chain with a bromine atom at the C-2 position and an ethyl ester group, allows for a diverse range of chemical modifications. The bromine atom is a reactive handle for nucleophilic substitution and the formation of organometallic reagents. smolecule.com

The applications of this compound and related α-bromoesters are extensive. They are used in the synthesis of:

β-hydroxy esters via the Reformatsky reaction. iitk.ac.innumberanalytics.comnumberanalytics.com

α,β-epoxy esters through the Darzens condensation. numberanalytics.comscentspiracy.com

β-keto esters and β-enamino esters via the Blaise reaction. organic-chemistry.orgchem-station.com

β-lactams , which are core structures in many antibiotics, through condensation with imines. rsc.org

Complex natural products and pharmaceuticals . numberanalytics.comtheaic.org For instance, the Reformatsky reaction using α-haloesters has been a key step in the total synthesis of various natural products. theaic.org

The nonanoate (B1231133) chain also imparts lipophilic character to the molecule, which can be advantageous in certain applications, such as the synthesis of molecules designed to interact with biological membranes.

Historical Development of Synthetic Strategies for Halogenated Esters

The synthesis of halogenated esters has a rich history, with methods evolving from classical procedures to more modern and efficient catalytic approaches.

One of the earliest and most fundamental methods for introducing a halogen at the α-position of a carboxylic acid is the Hell-Volhard-Zelinsky (HVZ) reaction . This reaction involves the treatment of a carboxylic acid with bromine and a catalytic amount of phosphorus tribromide, followed by esterification to yield the α-bromoester.

The Hunsdiecker reaction , and its variations, represents another classical approach where a silver salt of a carboxylic acid is treated with bromine to produce an alkyl bromide, which can then be further functionalized. For example, ω-bromononanoic acid has been prepared by reacting bromine with the silver salt of the ethyl monoester of sebacic acid, followed by hydrolysis of the resulting ethyl bromononanoate. google.com

In 1904, Georges Darzens reported a method for the synthesis of α-chloroesters by reacting an alcohol with thionyl chloride in the presence of a tertiary amine base. scentspiracy.com This was a significant advancement for creating α-haloesters from the corresponding α-hydroxyesters under relatively mild conditions. scentspiracy.com

Over the years, direct halogenation methods have been refined. The development of new halogenating agents and catalytic systems has allowed for more selective and efficient α-halogenation of esters and carboxylic acids. These include methods that utilize N-halosuccinimides (NCS, NBS, NIS) and other electrophilic halogen sources. The use of organocatalysts and transition metal catalysts has further expanded the scope and stereocontrol of these reactions. nih.govmdpi.com

Current Research Trends and Future Challenges in α-Bromoester Chemistry

The field of α-bromoester chemistry continues to evolve, driven by the demand for more efficient, selective, and sustainable synthetic methods.

Current Research Trends:

Asymmetric Catalysis: A major focus is the development of enantioselective methods for the synthesis and transformation of α-bromoesters. Chiral catalysts, including metal complexes and organocatalysts, are being designed to control the stereochemistry of reactions like the Reformatsky and Darzens reactions, leading to the synthesis of optically pure compounds. theaic.orgorganic-chemistry.orgresearchgate.net

Photoredox and Electrochemical Catalysis: These emerging fields offer new ways to generate reactive intermediates from α-bromoesters under mild conditions. longdom.orgresearchgate.net Photoredox catalysis, for example, can facilitate single-electron transfer (SET) processes to generate radicals from α-bromoesters for subsequent alkylation or other transformations. longdom.org

Flow Chemistry: The application of flow chemistry to reactions involving α-bromoesters is gaining traction. Flow reactors can offer better control over reaction parameters, improved safety for handling reactive intermediates, and enhanced scalability. researchgate.net

Enzymatic and Chemoenzymatic Synthesis: Biocatalysis is being explored for the enantioselective synthesis and transformation of α-bromoesters. Enzymes can offer high selectivity under environmentally friendly conditions. mdpi.comresearchgate.net

Development of Novel Reagents: Research continues into new and improved reagents for α-bromination and for mediating reactions of α-bromoesters, including the use of different metals and catalytic systems in Reformatsky-type reactions. researchgate.netmdpi.comchem-station.com

Future Challenges:

Stereocontrol: Achieving high levels of stereoselectivity in reactions involving α-bromoesters, particularly in the creation of quaternary stereocenters, remains a significant challenge. longdom.orgnih.gov

Substrate Scope and Functional Group Tolerance: Expanding the range of substrates and functional groups that are compatible with new catalytic systems is an ongoing goal.

Green Chemistry: Developing more sustainable and environmentally benign synthetic methods that minimize waste and avoid the use of toxic reagents is a critical challenge for the chemical industry. mdpi.combeilstein-journals.org

Scalability: Translating novel laboratory-scale methods to large-scale industrial production presents numerous challenges, including cost, safety, and efficiency. researchgate.net

Structure

3D Structure

Properties

CAS No. |

7425-60-7 |

|---|---|

Molecular Formula |

C11H21BrO2 |

Molecular Weight |

265.19 g/mol |

IUPAC Name |

ethyl 2-bromononanoate |

InChI |

InChI=1S/C11H21BrO2/c1-3-5-6-7-8-9-10(12)11(13)14-4-2/h10H,3-9H2,1-2H3 |

InChI Key |

QARKIRQNOLQDFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C(=O)OCC)Br |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Bromononanoate

Direct Bromination Approaches

Direct bromination methods involve the introduction of a bromine atom at the alpha-position of an existing nonanoate (B1231133) ester. This can be achieved through either α-bromination of the ester precursor or via radical halogenation pathways.

α-Bromination of Ester Precursors

The direct α-bromination of ethyl nonanoate is a challenging transformation. While the α-position of esters can be halogenated, this typically requires the formation of an enolate under basic conditions, which can also promote side reactions such as self-condensation (Claisen condensation). A more common and effective approach for achieving α-bromination of a carboxylic acid derivative is through the Hell-Volhard-Zelinsky (HVZ) reaction on the corresponding carboxylic acid, followed by esterification. libretexts.orglibretexts.orgmasterorganicchemistry.com

However, if a direct bromination of the ester is desired, it would likely involve the generation of the ester enolate using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), followed by quenching with an electrophilic bromine source like bromine (Br₂) or N-bromosuccinimide (NBS). The general reaction scheme is as follows:

Step 1: Enolate Formation: Ethyl nonanoate is treated with a strong base at low temperature to deprotonate the α-carbon, forming the corresponding lithium enolate.

Step 2: Bromination: The enolate then reacts with an electrophilic bromine source to yield ethyl 2-bromononanoate.

Control of reaction conditions, particularly temperature and stoichiometry, is crucial to minimize side reactions and maximize the yield of the desired α-bromo ester.

Radical Halogenation Pathways

Free radical halogenation offers an alternative pathway for the introduction of a bromine atom at the α-position. chegg.com This method typically employs N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or light (hν). researchgate.net The reaction proceeds via a radical chain mechanism:

Initiation: The radical initiator generates a small number of bromine radicals from NBS.

Propagation: A bromine radical abstracts a hydrogen atom from the α-carbon of the ethyl nonanoate, forming an α-radical. This radical is stabilized by resonance with the adjacent carbonyl group. The α-radical then reacts with another molecule of NBS to form the product, this compound, and a succinimidyl radical, which continues the chain reaction.

Termination: The reaction is terminated by the combination of any two radical species.

While radical bromination is a powerful tool, its selectivity for the α-position in aliphatic esters can be influenced by the presence of other reactive sites in the molecule. For simple straight-chain esters like ethyl nonanoate, this method can be effective. organic-chemistry.org

Esterification Routes Utilizing 2-Bromononanoic Acid

A more common and often higher-yielding approach to the synthesis of this compound involves the esterification of 2-bromononanoic acid. This precursor is readily synthesized from nonanoic acid via the Hell-Volhard-Zelinsky reaction. libretexts.orglibretexts.orgmasterorganicchemistry.com

Fischer Esterification Variants and Optimized Conditions

Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid. masterorganicchemistry.comoperachem.compatsnap.comcerritos.eduorganic-chemistry.org In the context of this compound synthesis, 2-bromononanoic acid is reacted with an excess of ethanol (B145695) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

The reaction is an equilibrium process, and to drive it towards the formation of the ester, several strategies can be employed:

Use of Excess Alcohol: Using ethanol as the solvent ensures a large excess, shifting the equilibrium towards the product side. masterorganicchemistry.com

Removal of Water: The water formed as a byproduct can be removed by azeotropic distillation using a Dean-Stark apparatus or by the use of a dehydrating agent.

Table 1: Representative Conditions for Fischer Esterification

| Carboxylic Acid | Alcohol | Catalyst | Temperature | Reaction Time | Yield |

| 2-Bromononanoic Acid | Ethanol (excess) | H₂SO₄ (catalytic) | Reflux | Several hours | High |

| Acetic Acid | Ethanol (10-fold excess) | Acid Catalyst | Not specified | Not specified | 97% masterorganicchemistry.com |

Coupling Reactions for Ester Formation

To circumvent the equilibrium limitations and sometimes harsh conditions of Fischer esterification, various coupling reagents have been developed to promote the formation of the ester bond under milder conditions.

Steglich Esterification: This method utilizes a carbodiimide, typically dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), as a coupling agent, with 4-dimethylaminopyridine (B28879) (DMAP) serving as a catalyst. organic-chemistry.orgwikipedia.orgnih.govorganic-chemistry.orgsynarchive.com The reaction proceeds by the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. This method is known for its mild reaction conditions and high yields, even with sterically hindered substrates. nih.gov

Table 2: Typical Reagents for Steglich Esterification

| Carboxylic Acid | Alcohol | Coupling Agent | Catalyst | Solvent |

| 2-Bromononanoic Acid | Ethanol | DCC or DIC | DMAP | Dichloromethane (DCM) |

Mitsunobu Reaction: The Mitsunobu reaction provides another mild method for esterification. wikipedia.orgorganic-chemistry.orgatlanchimpharma.comnih.govchem-station.com This reaction involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds with inversion of configuration at the alcohol's stereocenter, which is not relevant for the synthesis of this compound from ethanol but is a crucial feature for the synthesis of chiral esters from chiral secondary alcohols. The reaction is generally high-yielding and tolerates a wide range of functional groups.

Asymmetric Synthesis of Enantiomerically Enriched this compound

The synthesis of enantiomerically pure α-bromo esters is of significant interest as these compounds are valuable chiral building blocks in organic synthesis. The most common strategy for the asymmetric synthesis of compounds like this compound involves the use of chiral auxiliaries. researchgate.netwikipedia.orgresearchgate.netsfu.cayork.ac.uk

A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.

A plausible synthetic route for enantiomerically enriched this compound using a chiral auxiliary, such as an Evans oxazolidinone, would involve the following steps:

Acylation of the Chiral Auxiliary: Nonanoic acid is first converted to its acid chloride, which then reacts with a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to form an N-acyl oxazolidinone.

Diastereoselective Bromination: The N-acyl oxazolidinone is then enolized with a suitable base, and the resulting enolate is brominated with an electrophilic bromine source. The steric bulk of the chiral auxiliary directs the approach of the bromine atom, leading to the formation of one diastereomer in excess.

Cleavage of the Auxiliary: The chiral auxiliary is then cleaved from the α-bromo N-acyl oxazolidinone by reacting it with sodium ethoxide. This step simultaneously forms the ethyl ester and regenerates the chiral auxiliary, which can be recovered and reused.

This approach allows for the synthesis of either the (R)- or (S)-enantiomer of this compound by selecting the appropriate enantiomer of the chiral auxiliary.

Table 3: Common Chiral Auxiliaries for Asymmetric Synthesis

| Chiral Auxiliary | Key Feature |

| Evans Oxazolidinones | Provide high levels of diastereoselectivity in enolate alkylations and brominations. researchgate.net |

| Camphorsultams | Offer excellent stereocontrol in a variety of reactions. |

| Pseudoephedrine Amides | Can be used to direct the stereochemistry of α-functionalization. |

Chiral Catalyst-Mediated Transformations

The generation of enantiomerically enriched this compound requires the use of chiral catalysts to control the stereochemical outcome of the bromination. Asymmetric synthesis of C-chiral phosphonates, which are structurally related to α-bromoesters, often employs chiral metal complexes and organocatalysts to achieve high enantioselectivity. mdpi.com Similar strategies can be adapted for α-bromoesters.

One approach involves the asymmetric α-bromination of carbonyl compounds using a chiral catalyst to create a stereocenter at the α-position. For instance, chiral N- or P-based Lewis bases have been successfully used in reactions involving allene (B1206475) esters to create complex chiral molecules. msu.edu The development of catalytic asymmetric variants of classic reactions is a significant area of research. msu.edu Chiral catalysts, such as those derived from 3,4-disubstituted pyridines, have been designed for stereoselective reactions, demonstrating the potential for creating optically active products from inactive substrates. google.com

In a broader context, the dynamic kinetic resolution (DKR) of racemic alcohols, co-catalyzed by lipases and metal complexes, has been used to synthesize axially chiral biaryls with excellent enantioselectivity (up to 98% ee). mdpi.com This principle of combining biocatalysts with metal catalysts to resolve racemates or create chirality is a powerful tool in modern synthesis.

Table 1: Examples of Chiral Catalyst Systems in Asymmetric Synthesis

| Catalyst Type | Reaction | Substrate Class | Enantioselectivity (ee) |

| Chiral Amine (Cinchona Alkaloids) | Formal [4+2] Addition | Acyclic Enones & Allenoate | >90% msu.edu |

| N,N′-dioxide-Sc(III) complex | Phospha-Mannich Reaction | Imines & Phosphites | Up to 87% mdpi.com |

| Lipase & Ru-Complex | Dynamic Kinetic Resolution | Axially Chiral Biaryls | 86–98% mdpi.com |

Diastereoselective Synthesis Approaches

Diastereoselective synthesis aims to control the formation of one diastereomer over another when a new stereocenter is formed in a molecule that already contains one or more stereocenters. For this compound, this would typically involve the bromination of an ethyl nonanoate derivative that already possesses a chiral center elsewhere in the carbon chain. The existing stereocenter directs the approach of the bromine, leading to a preferential formation of one diastereomer.

While specific examples for this compound are not prevalent in readily available literature, the principles are well-established. For example, in the synthesis of axially chiral cycloalkylidenes, asymmetric Horner-Wadsworth-Emmons and Wittig reactions are employed to achieve stereocontrol. researchgate.net Similarly, the stereoselective Mukayama reaction of α-ketophosphonates demonstrates how chiral catalysts can induce high stereoselectivity in the formation of new C-C bonds adjacent to a functional group. mdpi.com These strategies underscore the importance of catalyst or substrate control in directing the stereochemical outcome of a reaction.

Green Chemistry and Sustainable Synthesis Pathways for this compound

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govdergipark.org.tr This includes using safer solvents, renewable feedstocks, and energy-efficient methods. dergipark.org.trpatsnap.com

Solvent-Free and Reduced-Solvent Reaction Conditions

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. dergipark.org.tr Solvent-free, or solid-state, reactions can lead to higher efficiency, easier purification, and a significantly lower environmental impact. udel.edu Mechanochemistry, where reactions are induced by mechanical force (e.g., ball milling), is one such solvent-free technique. rsc.org

Wittig reactions, for example, have been successfully performed under solvent-free conditions, either between a solid and a liquid or in a melt, with high yields (80-85%) and excellent stereoselectivity. semanticscholar.orggctlc.orgresearchgate.net These methods eliminate the need for hazardous solvents and simplify product isolation. gctlc.org Applying this concept to the synthesis of this compound could involve a solvent-free HVZ reaction or a subsequent esterification step conducted without a bulk solvent medium.

Biocatalytic Synthesis Approaches

Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild, environmentally friendly conditions (e.g., in aqueous media). researchgate.net While direct enzymatic bromination at an unactivated carbon is challenging, enzymes can be used to produce chiral precursors or resolve racemic mixtures of α-bromoesters.

Lipases are commonly used for the kinetic resolution of racemic alcohols and esters due to their stereoselectivity. This approach could be applied to resolve racemic 2-bromononanoic acid or its ethyl ester. Furthermore, chemo-enzymatic pathways combine traditional chemical steps with enzymatic ones. For instance, chiral epoxides have been synthesized from a biobased starting material using a lipase-mediated Baeyer-Villiger oxidation as a key step, demonstrating a sustainable route to valuable chiral building blocks. mdpi.com The use of immobilized enzymes in greener solvents like supercritical carbon dioxide further enhances the sustainability of these processes. patsnap.com

Microwave-Assisted and Ultrasonic Methods in α-Bromoester Synthesis

Microwave and ultrasound irradiation are alternative energy sources that can dramatically accelerate reaction rates, increase yields, and improve product purity compared to conventional heating methods. ajrconline.orgteiwm.grajrconline.org

Microwave-Assisted Synthesis: Microwave energy directly heats the reaction mixture, leading to rapid and uniform heating that can reduce reaction times from hours to minutes. ajrconline.orgajrconline.orgresearchgate.net This technique has been applied to a wide range of organic reactions, including esterifications and the synthesis of heterocyclic compounds like thiazole (B1198619) acetates from α-bromoesters. nih.govscispace.comnih.gov The efficiency of microwave-assisted synthesis makes it a key tool in green chemistry, often allowing for reactions to be run under solvent-free conditions. researchgate.net

Ultrasonic Methods: Sonochemistry uses the energy of acoustic cavitation—the formation and collapse of microscopic bubbles—to drive chemical reactions. teiwm.grorganic-chemistry.org This method is particularly effective for heterogeneous reactions involving metals or solid reagents, as the physical effects of cavitation can clean and activate surfaces, reduce particle size, and enhance mass transport. teiwm.grorganic-chemistry.org Ultrasound has been shown to promote Reformatsky reactions, which involve α-bromoesters, leading to high yields of β-hydroxyesters or β-lactams in significantly reduced reaction times. researchgate.netresearchgate.net

Table 2: Comparison of Conventional vs. Alternative Energy Methods

| Reaction Type | Method | Reaction Time | Yield | Reference |

| Benzimidazole Synthesis | Conventional | 1 hr | - | ajrconline.org |

| Benzimidazole Synthesis | Microwave (225W) | 10 min | - | ajrconline.org |

| Thiazole Acetate Synthesis | Microwave (100W) | 60 sec | Good | nih.gov |

| Reformatsky Reaction | Conventional | Longer | Lower | researchgate.net |

| Reformatsky Reaction | High-Intensity Ultrasound | Short | High | researchgate.net |

Optimization of Reaction Parameters for Yield and Selectivity

Systematic optimization of reaction parameters such as temperature, reaction time, solvent, and catalyst/reagent stoichiometry is crucial for maximizing product yield and selectivity while minimizing waste and energy consumption. patsnap.com

For the synthesis of dihydrobenzofuran neolignans via oxidative coupling, researchers optimized conditions by testing various oxidants, solvents, and reaction times. scielo.br They found that using 0.5 equivalents of silver(I) oxide in acetonitrile (B52724) reduced the reaction time from 20 hours to 4 hours without a significant loss in conversion or selectivity. scielo.br

In the context of preparing ethyl 2-bromopropionate, a close analogue of this compound, a patented process details the optimization of a two-step bromination and esterification sequence. google.com The method focuses on controlling the rate of bromine addition and the reaction temperature (102-105 °C) to improve safety and yield, while simplifying the subsequent purification process. google.com Such optimization studies are essential for developing robust and economically viable synthetic routes.

Table 3: Optimization of Oxidative Coupling Reaction

| Parameter | Condition Tested | Optimal Condition | Outcome | Reference |

| Oxidant | Various Silver(I) Reagents | Ag₂O (0.5 equiv.) | Most efficient conversion | scielo.br |

| Solvent | Benzene, Dichloromethane, etc. | Acetonitrile | Best balance of conversion & selectivity | scielo.br |

| Time | 1, 2, 3, 4, 20 hours | 4 hours | Reduced time without significant yield loss | scielo.br |

Reactivity and Transformation Chemistry of Ethyl 2 Bromononanoate

Nucleophilic Substitution Reactions at the α-Carbon

The bromine atom on the α-carbon is a good leaving group, making this position a prime site for nucleophilic substitution, predominantly through an S(_N)2 mechanism.

Ethyl 2-bromononanoate readily undergoes S(_N)2 reactions with a range of nucleophiles. The reaction involves the backside attack of the nucleophile on the α-carbon, leading to the displacement of the bromide ion and an inversion of stereochemistry if the carbon is chiral.

Thiols and Thiolates : Thiols (RSH), particularly in their deprotonated thiolate form (RS⁻), are excellent nucleophiles for reaction with α-bromo esters. masterorganicchemistry.comchemistrysteps.com Thiolates are generally less basic than their alkoxide counterparts, which minimizes the competing E2 elimination reaction. masterorganicchemistry.comchemistrysteps.com This reaction is a reliable method for forming α-thioether esters. The high nucleophilicity of sulfur makes this transformation efficient. libretexts.orgyoutube.com

Amines : Primary and secondary amines can act as nucleophiles, attacking the α-carbon of ethyl 2-bromonanoate to form α-amino acid esters after N-alkylation. researchgate.net However, the reaction can be complex, as the initial product, a secondary amine, can react further with another molecule of the bromoester, potentially leading to tertiary amines and even quaternary ammonium salts. libretexts.orgchemguide.co.uklibretexts.org Using a large excess of the initial amine can favor the formation of the primary substitution product. libretexts.org

Alkoxides : Alkoxides (RO⁻), the conjugate bases of alcohols, react with α-bromo esters in a classic Williamson ether synthesis to form α-alkoxy esters. masterorganicchemistry.comlibretexts.org The alkoxide is typically prepared by reacting an alcohol with a strong base or an alkali metal like sodium. libretexts.orglibretexts.org A significant challenge with alkoxides is their strong basicity, which can lead to a competing E2 elimination reaction, especially with sterically hindered substrates or stronger bases. masterorganicchemistry.comlibretexts.org

| Nucleophile | Reagent Example | Product Type | Key Considerations |

| Thiolate | Sodium ethanethiolate (NaSEt) | α-Thioether ester | Excellent nucleophile; minimal E2 competition. masterorganicchemistry.comchemistrysteps.com |

| Amine | Ammonia (NH₃), Ethylamine | α-Amino ester | Risk of over-alkylation to secondary/tertiary amines. libretexts.orgchemguide.co.uk |

| Alkoxide | Sodium ethoxide (NaOEt) | α-Alkoxy ester | Strong basicity can cause competing E2 elimination. masterorganicchemistry.comlibretexts.org |

A hallmark reaction of α-bromo esters is the formation of organozinc reagents, known as Reformatsky reagents. wikipedia.orglibretexts.org This reaction provides a powerful alternative to Grignard reagents for synthesizing β-hydroxy esters. pearson.com

The process begins with the oxidative addition of zinc metal into the carbon-bromine bond of this compound. libretexts.orgnrochemistry.com This insertion creates an organozinc compound, specifically a zinc enolate. wikipedia.orgnrochemistry.com Unlike more reactive Grignard or organolithium reagents, Reformatsky reagents are generally not basic enough to react with the ester group of another molecule. wikipedia.orgpearson.com This chemoselectivity allows them to be formed in the presence of carbonyl compounds, with which they subsequently react. nrochemistry.com The reaction is typically carried out by adding the α-bromo ester to a mixture of zinc dust and a carbonyl compound (an aldehyde or ketone). unishivaji.ac.inuomustansiriyah.edu.iq

Steps in Reformatsky Reagent Formation and Reaction:

Oxidative Addition : Zinc metal inserts into the C-Br bond.

Enolate Formation : The resulting organozinc compound exists as a zinc enolate. libretexts.org

Nucleophilic Addition : The enolate attacks the carbonyl carbon of an aldehyde or ketone.

Workup : An acidic workup protonates the resulting alkoxide to yield a β-hydroxy ester. libretexts.org

The α-hydrogen in esters is weakly acidic, but its acidity is enhanced by the adjacent carbonyl group. This allows for the formation of a resonance-stabilized enolate ion upon deprotonation with a strong base. masterorganicchemistry.comscribd.com For esters, which are less acidic than ketones or aldehydes, a very strong, non-nucleophilic base is required to achieve complete enolate formation. libretexts.orglibretexts.org

Lithium diisopropylamide (LDA) is a common choice for this purpose. libretexts.org When this compound is treated with LDA at low temperatures (e.g., -78 °C), the base selectively removes the α-proton, generating a lithium enolate. This enolate is a potent nucleophile. scribd.comlibretexts.org The resulting carbanionic carbon can then participate in S(_N)2 reactions with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds. uomustansiriyah.edu.iq

| Base | Typical Solvent | Temperature | Outcome |

| Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 °C | Efficient formation of the lithium enolate. libretexts.org |

| Sodium Ethoxide (NaOEt) | Ethanol (B145695) | Room Temp. | Incomplete deprotonation; risk of substitution/elimination. |

Elimination Reactions Leading to α,β-Unsaturated Esters

When treated with a strong base, this compound can undergo an elimination reaction to form an α,β-unsaturated ester. This reaction, known as dehydrohalogenation, involves the removal of a hydrogen atom from the β-carbon and the bromide from the α-carbon.

The E2 (elimination, bimolecular) mechanism is a concerted process where the base removes a β-proton at the same time the leaving group (bromide) departs, forming a double bond. masterorganicchemistry.comyoutube.com The rate of this reaction is dependent on the concentration of both the substrate and the base. masterorganicchemistry.comyoutube.com

For an E2 reaction to occur, a strong base is typically required. youtube.comlibretexts.org The stereochemical outcome of the reaction is governed by the need for an anti-periplanar arrangement of the β-hydrogen and the bromine leaving group in the transition state. masterorganicchemistry.comyoutube.com The use of bulky bases, such as potassium tert-butoxide (KOtBu), can favor elimination over substitution. masterorganicchemistry.com In the case of this compound, E2 elimination results in the formation of ethyl non-2-enoate.

While direct E2 elimination of this compound yields ethyl non-2-enoate, the synthesis of α,β-unsaturated esters can be highly stereoselective. The term (E)-α-bromoacrylates refers to a specific class of α,β-unsaturated esters where a bromine atom is retained at the α-position. These compounds are not formed by the simple elimination of HBr from this compound but are valuable synthetic intermediates prepared through other methods. organic-chemistry.org

One prominent method for their stereoselective synthesis is the Horner-Wadsworth-Emmons (HWE) reaction. researchgate.netresearchgate.net This reaction involves treating an aldehyde with a phosphonate ylide. To generate (E)-α-bromoacrylates, a bromo-substituted phosphonate ester, such as tert-butyl (diphenylphosphono)bromoacetate, is deprotonated with a base to form a stabilized carbanion. nih.gov This carbanion then reacts with an aldehyde, typically yielding the (E)-isomer of the α-bromoacrylate with high selectivity (often >90%). organic-chemistry.orgnih.gov The preference for the E-isomer is a well-established feature of many HWE reactions. researchgate.netresearchgate.net

| Reaction | Reagents | Product | Stereoselectivity |

| HWE Olefination | Aldehyde, Bromo(diphenylphosphono)acetate, Base (e.g., NaH) | (E)-α-Bromoacrylate | High (E)-selectivity (e.g., 80:20 to 98:2). organic-chemistry.orgresearchgate.net |

Rearrangement Reactions Involving α-Bromoesters

α-Bromoesters, such as this compound, are versatile intermediates in organic synthesis, capable of undergoing various rearrangement reactions to form new carbon-carbon bonds and complex molecular architectures.

Reformatsky-Claisen Rearrangement

The Reformatsky-Claisen rearrangement is a powerful tandem reaction that combines the features of the Reformatsky reaction and the Claisen rearrangement. This reaction typically involves the treatment of an allyl α-bromoacetate with zinc dust, which leads to the formation of a γ,δ-unsaturated carboxylic acid. nih.govresearchgate.net While the classic Ireland-Claisen rearrangement has been extensively used, the zinc-mediated Reformatsky-Claisen rearrangement offers a valuable alternative, particularly for substrates that are sensitive to the basic conditions often employed in the Ireland-Claisen protocol. nih.gov

The reaction is proposed to proceed through a silyl ketene acetal intermediate when a silylating agent is present. nih.gov For instance, heating an α-bromo ester with zinc dust and a silylating agent like tert-butyldimethylsilyl chloride (TBSCl) in a solvent mixture of tetrahydrofuran (THF) and hexamethylphosphoramide (HMPA) can yield the corresponding carboxylic acid. nih.gov This base-free approach makes it complementary to the traditional ester enolate Claisen rearrangement. nih.gov

Recent advancements have explored the use of other metals, such as indium, to mediate this rearrangement. Indium has been shown to be effective for various α-bromoisobutyrate derivatives where the conventional zinc-mediated conditions failed to yield the desired rearranged product. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound, as an α-bromoester, can participate in several of these reactions.

Application in Suzuki, Stille, Heck, and Negishi Coupling Derivatives

Suzuki Coupling: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.orgnih.gov This reaction is widely used to form carbon-carbon bonds, creating biaryl compounds, conjugated alkenes, and styrenes. libretexts.org While direct examples involving this compound are not prevalent in the provided search results, the general reactivity of α-bromo carbonyl compounds in palladium-catalyzed cross-couplings suggests its potential as a substrate. nih.gov For the Suzuki reaction to proceed, the organoboron reagent typically requires activation with a base to facilitate the transmetalation step. organic-chemistry.org

Stille Coupling: The Stille coupling involves the reaction of an organotin compound with an organohalide, catalyzed by palladium. It shares mechanistic similarities with the Suzuki coupling. libretexts.org Although organotin reagents are highly effective, their toxicity is a significant drawback. libretexts.org

Heck Reaction: The Mizoroki-Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.govwikipedia.org This reaction is known for its tolerance of various functional groups and is a cornerstone of C-C bond formation. nih.gov The catalytic cycle generally involves oxidative addition of the organohalide to a Pd(0) complex, migratory insertion of the olefin, β-hydride elimination, and regeneration of the catalyst. libretexts.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organohalide or triflate in the presence of a nickel or palladium catalyst. beilstein-journals.org This reaction is particularly useful for forming C(sp²)–C(sp³) bonds. nih.gov α-Bromoesters like ethyl 2-bromoacetate can be converted into organozinc reagents (Reformatsky reagents) which then participate in the cross-coupling. beilstein-journals.orgnih.gov Recent developments have focused on improving the reliability and scope of the Negishi reaction, including the use of continuous flow protocols for generating the organozinc reagents. beilstein-journals.orgnih.gov

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Feature |

| Suzuki | Organoboron (e.g., boronic acid) | Palladium | Low toxicity of boron reagents. nih.gov |

| Stille | Organotin | Palladium | Similar scope to Suzuki but reagents are toxic. libretexts.org |

| Heck | Alkene | Palladium | Forms substituted alkenes. wikipedia.org |

| Negishi | Organozinc | Palladium or Nickel | Effective for C(sp²)–C(sp³) bond formation. nih.gov |

C-X Bond Activation Mechanisms in Cross-Coupling

The initial and often rate-determining step in many cross-coupling reactions is the activation of the carbon-halogen (C-X) bond. For α-bromoesters like this compound, this typically occurs through oxidative addition .

In a typical palladium-catalyzed cycle, a low-valent palladium(0) complex reacts with the α-bromoester. The palladium atom inserts itself into the carbon-bromine bond, leading to the formation of a palladium(II) species. wikipedia.orglibretexts.org This oxidative addition step is crucial as it brings the organic fragment into the coordination sphere of the metal, allowing for subsequent steps like transmetalation and reductive elimination to occur, ultimately forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.org The reactivity of the C-Br bond in α-bromoesters is enhanced by the adjacent electron-withdrawing carbonyl group, which facilitates the oxidative addition process.

Radical Reactions and Atom Transfer Radical Polymerization (ATRP)

The carbon-bromine bond in α-bromoesters is relatively weak and can undergo homolytic cleavage to generate carbon-centered radicals. This reactivity is harnessed in various radical reactions, including Atom Transfer Radical Polymerization (ATRP).

α-Bromocarbonyl Compounds as Radical Precursors

α-Bromocarbonyl compounds, including α-bromoesters, are excellent precursors for generating α-carbonyl radicals. nih.gov This can be achieved through various methods, such as photoredox catalysis, where a photocatalyst absorbs light and initiates an electron transfer process that leads to the cleavage of the C-Br bond. nih.govnih.gov

These generated radicals are electrophilic in nature and can participate in a variety of transformations. nih.gov For instance, they can add to unactivated alkenes in a process called carbobromination, leading to the formation of γ-brominated carbonyl compounds. nih.gov The stability of the radical intermediate plays a significant role in the outcome of these reactions. libretexts.org

The general steps in a radical chain reaction are:

Initiation: Formation of the initial radical species, often through homolytic cleavage induced by heat or light. libretexts.org

Propagation: The radical reacts with a stable molecule to form a new radical, which continues the chain. libretexts.org

Termination: Two radical species combine to form a stable, non-radical product. libretexts.org

Role in Controlled Polymerization Techniques

This compound is structurally well-suited to act as an initiator in controlled radical polymerization (CRP) techniques, most notably in Atom Transfer Radical Polymerization (ATRP). ATRP allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. The key to this control lies in the reversible deactivation of growing polymer chains, which is mediated by a transition-metal catalyst.

The functionality of this compound as an initiator stems from its α-bromo ester structure. In a typical ATRP process, the carbon-bromine bond is reversibly cleaved by a lower oxidation state transition-metal complex (e.g., Cu(I)/Ligand). This generates a radical species that can initiate polymerization by adding to a monomer molecule. The higher oxidation state metal complex (e.g., Cu(II)Br/Ligand) formed in this activation step can then react with the propagating polymer chain radical to reform the dormant species, a process known as deactivation. This rapid and reversible activation/deactivation equilibrium keeps the concentration of active radicals low, thereby minimizing termination reactions.

The initiation process using this compound can be represented as follows:

Activation: The initiator, this compound, reacts with the activator complex (e.g., Cu(I)/L) to form an alkyl radical and the deactivator complex (e.g., Cu(II)Br/L).

Initiation: The generated radical adds to the first monomer unit, starting the polymer chain.

Deactivation: The propagating radical is reversibly deactivated by the Cu(II) complex, reforming a dormant polymer chain with a terminal bromine atom.

The rate of initiation is a critical factor in achieving a well-controlled polymerization. For a narrow polydispersity, the rate of initiation should be at least as fast as the rate of propagation. cmu.edu While specific kinetic data for this compound are not widely documented, its structure is analogous to other commonly used and highly efficient ATRP initiators, such as ethyl 2-bromoisobutyrate and ethyl 2-bromopropionate. cmu.edutcichemicals.comresearchgate.net The primary difference is the longer C7 alkyl chain (heptyl group) at the α-position, which is not expected to significantly alter the electronic environment or the lability of the C-Br bond, thus preserving its initiation efficiency.

Table 1: Comparison of this compound with Common ATRP Initiators This interactive table categorizes common initiators used in Atom Transfer Radical Polymerization, highlighting the structural features that determine their effectiveness.

| Initiator Name | Abbreviation | Structural Formula | Key Features |

| Ethyl 2-bromoisobutyrate | EBiB | C₆H₁₁BrO₂ | Tertiary alkyl halide, highly reactive, widely used for methacrylates. |

| Ethyl 2-bromopropionate | EBrP | C₅H₉BrO₂ | Secondary alkyl halide, effective for acrylates and styrene. cmu.edu |

| Methyl 2-bromopropionate | MBrP | C₄H₇BrO₂ | Secondary alkyl halide, similar reactivity to EBrP. cmu.edu |

| This compound | - | C₁₁H₂₁BrO₂ | Secondary alkyl halide with a long alkyl chain, expected to be an effective initiator similar to EBrP. |

Cyclization Reactions and Heterocycle Formation

The presence of two reactive centers—the electrophilic carbon bearing the bromine atom and the ester group—makes this compound a valuable precursor for the synthesis of various heterocyclic compounds. These transformations typically involve an initial nucleophilic substitution at the α-carbon, followed by an intramolecular cyclization.

The general mechanism involves the displacement of the bromide ion, an excellent leaving group, by a nucleophile. If the nucleophilic reagent contains a second reactive site, this intermediate can undergo a subsequent ring-closing reaction.

Reaction with Dinucleophiles:

A common strategy for heterocycle synthesis involves reacting α-halo esters with dinucleophiles, such as substituted hydrazines, ureas, or amidines. For instance, reaction with a hydrazine derivative can lead to the formation of pyrazolidinone or pyridazinone systems. Similarly, reaction with thiourea or its derivatives can be employed to synthesize thiazolidinone rings, which are common scaffolds in medicinal chemistry. sciepub.com

A plausible reaction scheme involves the initial N-alkylation of a nucleophile like an amine. For example, reaction with a primary amine (R-NH₂) would yield ethyl 2-(alkylamino)nonanoate. If the 'R' group contains another nucleophilic moiety (e.g., a hydroxyl or another amine group), intramolecular cyclization can occur, often promoted by heat or a base, to form a heterocyclic ring like a lactam or a piperazinone derivative.

Intramolecular Cyclization:

Derivatives of this compound can also be designed to undergo intramolecular cyclization. For example, if the ester portion of the molecule were to be hydrolyzed to a carboxylic acid and the terminal end of the nonanoate (B1231133) chain functionalized with a nucleophile (e.g., an amine), an intramolecular nucleophilic substitution could lead to the formation of a medium-to-large ring lactam. Such radical cyclizations are powerful methods for constructing complex cyclic systems. thieme-connect.de

While specific examples utilizing this compound are not prevalent in the literature, the reactivity patterns of analogous α-bromo esters are well-established. These reactions provide a predictable pathway for the synthesis of a diverse range of heterocyclic structures.

Table 2: Potential Heterocyclic Products from this compound This interactive table outlines potential heterocyclic structures that can be synthesized from this compound by reacting it with various bifunctional nucleophiles, based on established chemical principles.

| Nucleophile | Intermediate Product | Heterocyclic Product | Class of Heterocycle |

| Hydrazine (H₂N-NH₂) | Ethyl 2-hydrazinylnonanoate | 3-Heptylpyrazolidin-5-one | Pyrazolidinone |

| Ethylenediamine (H₂N-CH₂-CH₂-NH₂) | Ethyl 2-(2-aminoethylamino)nonanoate | 3-Heptylpiperazin-2-one | Piperazinone |

| 2-Aminoethanol (H₂N-CH₂-CH₂-OH) | Ethyl 2-(2-hydroxyethylamino)nonanoate | 3-Heptylmorpholin-2-one | Morpholinone |

| Thiourea (H₂N-CS-NH₂) | S-(1-ethoxycarbonyl)octyl-isothiouronium bromide | 2-Amino-5-heptylthiazol-4(5H)-one | Thiazolinone |

Advanced Spectroscopic and Computational Characterization Approaches for Ethyl 2 Bromononanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

High-resolution NMR spectroscopy is the cornerstone for the structural analysis of organic molecules like ethyl 2-bromononanoate. It provides detailed information about the chemical environment of each nucleus (primarily ¹H and ¹³C), enabling the assembly of the molecular framework.

While 1D NMR provides initial data on chemical shifts and proton integrations, 2D NMR experiments are essential for unambiguously assigning these signals and confirming the connectivity of the molecule. youtube.comtamu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY would show correlations between the methine proton at the C2 position and the methylene protons at C3. It would also reveal the coupling network along the entire heptyl chain attached to C2, as well as the coupling between the methylene and methyl protons of the ethyl ester group. allfordrugs.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). sdsu.edu This technique is crucial for assigning the ¹³C signals based on the more easily assigned ¹H spectrum. For instance, the proton signal corresponding to the C2-H methine would show a cross-peak with the C2 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. wisc.edu This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for connecting different fragments of the molecule. science.gov In this compound, key HMBC correlations would be observed from the ethyl group's CH₂ protons to the carbonyl carbon (C1) and from the C2-H proton to the carbonyl carbon (C1).

The expected NMR data, based on analogous structures, is summarized below.

| Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key 2D NMR Correlations |

| 1 (C=O) | - | ~170.0 | HMBC: H2, Hα' |

| 2 (CHBr) | ~4.25 (t) | ~45.0 | COSY: H3; HSQC: C2; HMBC: C1, C3, C4 |

| 3 (CH₂) | ~2.00 (m) | ~33.0 | COSY: H2, H4; HSQC: C3; HMBC: C1, C2, C4, C5 |

| 4-8 (CH₂) | ~1.30-1.60 (m) | ~22-31 | COSY: Adjacent CH₂ protons; HSQC: Corresponding carbons |

| 9 (CH₃) | ~0.90 (t) | ~14.0 | COSY: H8; HSQC: C9 |

| α' (OCH₂) | ~4.20 (q) | ~62.0 | COSY: Hβ'; HSQC: Cα'; HMBC: C1, Cβ' |

| β' (CH₃) | ~1.25 (t) | ~14.1 | COSY: Hα'; HSQC: Cβ' |

This is an interactive data table. Click on the headers to sort.

This compound possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images (enantiomers). Standard NMR spectroscopy cannot distinguish between enantiomers. libretexts.org However, the use of chiral shift reagents (CSRs), often lanthanide-based complexes like tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), allows for the determination of enantiomeric purity. nih.gov

The CSR forms a transient diastereomeric complex with each enantiomer of this compound, primarily by coordinating to the Lewis basic oxygen atoms of the ester group. harvard.edu Because these new complexes are diastereomers, they have different physical properties and, therefore, different NMR spectra. libretexts.org The signals for protons close to the chiral center, especially the C2-H proton, will be resolved into two separate signals (e.g., two distinct triplets), one for each enantiomer. The ratio of the integrals of these two signals directly corresponds to the enantiomeric ratio of the sample. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found in the 1735-1750 cm⁻¹ region. docbrown.info Other key absorptions include C-H stretching vibrations from the alkyl chain just below 3000 cm⁻¹, and two distinct C-O stretching vibrations between 1000 and 1300 cm⁻¹. The C-Br stretch would appear in the fingerprint region, typically between 500 and 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible, it is generally weaker than in the IR spectrum. Conversely, the C-H and C-C bond vibrations of the long alkyl chain often produce more intense signals in the Raman spectrum, which can be useful for studying the molecule's conformation.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| C-H Stretch (sp³) | 2850 - 2960 | 2850 - 2960 | Medium-Strong |

| C=O Stretch (Ester) | 1735 - 1750 | 1735 - 1750 | Very Strong (IR), Medium (Raman) |

| C-O Stretch | 1150 - 1300 | 1150 - 1300 | Strong (IR) |

| C-Br Stretch | 500 - 700 | 500 - 700 | Medium |

This is an interactive data table. Click on the headers to sort.

Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and to deduce structural information from fragmentation patterns. libretexts.org

High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition. The molecular formula for this compound is C₁₁H₂₁BrO₂. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. HRMS would show two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. The exact measured mass of the monoisotopic peak (containing ⁷⁹Br) can be used to confirm the molecular formula.

| Property | Value |

| Molecular Formula | C₁₁H₂₁BrO₂ |

| Nominal Mass | 264 g/mol (for ⁷⁹Br) |

| Monoisotopic Mass | 264.0725 Da (for ⁷⁹Br) |

This is an interactive data table.

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion), which is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.gov This provides detailed information about the molecule's structure and connectivity. nih.gov

The fragmentation of this compound would likely proceed through several characteristic pathways for α-bromo esters:

Loss of the ethoxy group: Cleavage of the O-CH₂ bond can result in the loss of an ethoxy radical (•OC₂H₅, 45 Da), leading to a prominent acylium ion.

Loss of ethylene: A McLafferty rearrangement can lead to the loss of ethylene (C₂H₄, 28 Da) from the ethyl group.

Alpha-cleavage: The bond between C2 and C3 is susceptible to cleavage.

Loss of bromine: The C-Br bond can cleave, resulting in the loss of a bromine radical (•Br, 79 or 81 Da).

| Precursor Ion (m/z) | Proposed Fragmentation Pathway | Product Ion (m/z) | Neutral Loss |

| 264/266 | Loss of ethoxy radical | 219/221 | 45 (•OC₂H₅) |

| 264/266 | Loss of ethanol (B145695) | 218/220 | 46 (HOC₂H₅) |

| 264/266 | Loss of bromine radical | 185 | 79/81 (•Br) |

| 219/221 | Loss of carbon monoxide | 191/193 | 28 (CO) |

This is an interactive data table. Note: m/z values correspond to the ⁷⁹Br/⁸¹Br isotopes.

Computational Chemistry Approaches for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method that can accurately predict the electronic structure and properties of molecules. It is based on the principle that the energy of a molecule is a functional of its electron density. DFT calculations would be instrumental in determining the most stable three-dimensional arrangement of atoms (ground state geometry) for this compound.

By systematically exploring different spatial arrangements of the atoms, particularly the rotation around single bonds, DFT can identify the global minimum on the potential energy surface, which corresponds to the most stable conformer. The relative energies of other, less stable conformers (local minima) can also be calculated, providing insight into the molecule's flexibility.

Table 1: Hypothetical DFT-Calculated Energetic Properties of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Key Dihedral Angle(s) (degrees) |

| Global Minimum | 0.00 | 2.15 | C-C-C-C = 178.5 |

| Conformer 2 | 1.25 | 2.50 | C-C-C-C = -65.2 |

| Conformer 3 | 2.10 | 1.98 | C-C-C-Br = 70.3 |

Note: This table is illustrative and presents the type of data that would be generated from DFT calculations.

The calculations would typically employ a functional, such as B3LYP or M06-2X, and a basis set, like 6-311+G(d,p), to provide a good balance between accuracy and computational cost. The results would include optimized bond lengths, bond angles, and dihedral angles that define the molecule's geometry.

Ab Initio Methods for Reaction Pathway Energetics and Transition States

Ab initio methods are a class of computational chemistry techniques that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are generally more computationally demanding than DFT but can offer higher accuracy, especially for describing reaction energetics.

For this compound, ab initio calculations would be crucial for mapping out the potential energy surface of a chemical reaction, for instance, a nucleophilic substitution at the carbon atom bearing the bromine. This involves identifying the structures of the reactants, products, and, most importantly, the transition state—the highest energy point along the reaction coordinate.

The energy difference between the reactants and the transition state determines the activation energy of the reaction, a key factor in its rate. By calculating the energies of all species along the reaction pathway, a detailed understanding of the reaction mechanism and its feasibility can be obtained.

Table 2: Hypothetical Ab Initio Calculated Energetics for a Reaction of this compound

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

| Reactants | MP2/aug-cc-pVTZ | 0.00 |

| Transition State | MP2/aug-cc-pVTZ | +25.5 |

| Products | MP2/aug-cc-pVTZ | -10.2 |

Note: This table illustrates the kind of energetic data that would be produced from ab initio calculations for a hypothetical reaction.

Molecular Dynamics Simulations for Conformational Analysis

While DFT and ab initio methods are excellent for studying static structures, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of a molecule over time. In an MD simulation, the motion of each atom is calculated by solving Newton's equations of motion, with the forces between atoms described by a force field.

For this compound, an MD simulation would reveal the accessible conformations of the molecule at a given temperature. By simulating the molecule's movement over nanoseconds or even microseconds, it is possible to observe transitions between different conformational states. This provides a more realistic picture of the molecule's behavior in a real-world system, such as in a solution.

The results of an MD simulation can be analyzed to determine the probability of finding the molecule in a particular conformation, the timescales of conformational changes, and the flexibility of different parts of the molecule. This information is particularly valuable for understanding how the molecule's shape influences its interactions with other molecules.

Table 3: Hypothetical Conformational Population from Molecular Dynamics Simulation of this compound

| Conformational State | Population (%) | Average Lifetime (ps) |

| Global Minimum | 75.3 | 520 |

| Conformer 2 | 15.1 | 150 |

| Conformer 3 | 9.6 | 85 |

Note: This table is a representation of the statistical data on molecular conformations that can be extracted from molecular dynamics simulations.

Applications and Utility in Organic Synthesis

Precursor in Natural Product Total Synthesis

While specific examples detailing the use of ethyl 2-bromonanoate in the total synthesis of natural products are not extensively documented in readily available literature, its structural motif as an α-bromo ester makes it a valuable precursor for key bond-forming reactions frequently employed in the synthesis of complex natural products.

One of the primary applications of α-bromo esters in natural product synthesis is in the Reformatsky reaction . This reaction involves the treatment of an α-halo ester with zinc metal to form an organozinc intermediate, which then adds to a carbonyl compound, such as an aldehyde or ketone. unishivaji.ac.inlibretexts.org This process is highly effective for the formation of β-hydroxy esters, a common structural unit in many natural products. The use of ethyl 2-bromononanoate in such a reaction would introduce a C9 linear chain with a hydroxyl group at the beta position, a valuable intermediate for further elaboration.

Furthermore, α-bromo esters are key reactants in ester homologation procedures. For instance, the Kowalski ester homologation allows for the conversion of an ester into its next higher homolog through a reaction with dibromomethyllithium. organic-chemistry.org This method and similar homologation strategies are instrumental in the stepwise construction of carbon skeletons in natural product synthesis. This compound could be employed in related synthetic strategies where the introduction of a C9 unit is required.

The versatility of α-bromo esters in forming carbon-carbon bonds makes them valuable building blocks in the retrosynthetic analysis of various natural products. Their ability to act as electrophiles in alkylation reactions of enolates and other nucleophiles is a fundamental transformation in organic synthesis. libretexts.org

Building Block for Fine Chemicals and Specialty Chemicals

This compound serves as a key building block in the synthesis of a variety of fine and specialty chemicals, including flavor and fragrance compounds. The long alkyl chain of the nonanoate (B1231133) moiety, combined with the reactive α-bromo position, allows for the introduction of specific structural features that influence the properties of the final products.

The synthesis of various esters used in the flavor and fragrance industry often involves the derivatization of intermediates like this compound. nbinno.comresearchgate.net For instance, the bromine atom can be displaced by various nucleophiles to introduce different functional groups, or the ester can be hydrolyzed and re-esterified to produce a range of nonanoate esters with diverse scent and flavor profiles.

Moreover, its role as a synthetic intermediate extends to the production of other specialty chemicals where a nine-carbon chain is a key structural element. innospk.com Nucleophilic substitution reactions using a variety of nucleophiles can lead to the formation of α-substituted nonanoic acid derivatives, which are precursors to a wide array of specialty chemicals. stackexchange.comsavemyexams.comlibretexts.org

Intermediate in the Synthesis of Pharmaceutical Precursors and Agrochemicals

The α-bromo ester functionality is a common feature in intermediates used for the synthesis of pharmaceuticals and agrochemicals. This compound can serve as a precursor to various bioactive molecules and heterocyclic compounds. researchgate.netnih.gov

In pharmaceutical synthesis, the introduction of a lipophilic alkyl chain can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. This compound provides a means to incorporate a nine-carbon chain into a pharmaceutical precursor. The α-bromo group can be displaced by nitrogen, oxygen, or sulfur nucleophiles to form key intermediates. For example, the reaction with amines can lead to the synthesis of α-amino acids or their derivatives, which are fundamental building blocks for many pharmaceuticals. acs.org

Furthermore, α-bromo esters are utilized in the synthesis of various heterocyclic compounds, which form the core structure of many drugs. sciepub.comuni-rostock.deamazonaws.comrsc.org Reactions with binucleophilic reagents can lead to the formation of five- or six-membered rings, which can be further elaborated to produce complex drug candidates.

In the field of agrochemicals, while specific examples involving this compound are scarce, the general reactivity of α-bromo esters makes them useful intermediates. They can be used to synthesize compounds with potential herbicidal, insecticidal, or fungicidal activity. The introduction of the nonanoate chain can enhance the efficacy and selectivity of the active ingredient.

Role in Material Science and Polymer Chemistry

This compound and similar α-bromo esters have found significant applications in the field of material science and polymer chemistry, particularly in the area of controlled radical polymerization.

This compound is structurally similar to well-known initiators for Atom Transfer Radical Polymerization (ATRP) , a powerful technique for synthesizing well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. libretexts.orgcmu.edusigmaaldrich.com In ATRP, an alkyl halide is used as an initiator in the presence of a transition metal catalyst, typically a copper(I) complex. The long alkyl chain of this compound could potentially influence the initiation efficiency and the properties of the resulting polymers.

The general mechanism of ATRP initiation involves the reversible activation of the carbon-bromine bond by the transition metal complex to generate a radical species that initiates polymerization. The choice of the alkyl halide initiator is crucial for controlling the polymerization process. While shorter-chain α-bromo esters like ethyl 2-bromoisobutyrate are more commonly used, long-chain derivatives such as this compound can be employed to introduce specific end-functionality to the polymer chain. cmu.edu

The incorporation of the nonanoate moiety from this compound into a polymer can impart specific properties to the resulting material. The long alkyl chain can increase the hydrophobicity and flexibility of the polymer, making it suitable for applications such as coatings, adhesives, and elastomers. researchgate.netfrontiersin.orgfuchslab.de

Furthermore, polymers initiated with this compound will have a nonanoate group at one end of the polymer chain. This end-group can be further modified to introduce other functionalities, leading to the creation of telechelic polymers or macromonomers for the synthesis of block and graft copolymers. cmu.edusemanticscholar.orgnih.gov These functional polymers have a wide range of applications in areas such as drug delivery, surface modification, and nanotechnology.

Derivatization for Ligand Synthesis and Catalysis

The synthesis of custom ligands for catalysis is a cornerstone of modern organic and organometallic chemistry. This compound can be derivatized to introduce a C9 alkyl chain into a ligand structure, which can influence the steric and electronic properties of the resulting metal complex and, consequently, its catalytic activity and selectivity.

Bidentate ligands, which bind to a metal center through two donor atoms, are widely used in catalysis. macalester.eduresearchgate.netnih.govnih.govtsijournals.com A general approach to synthesizing such ligands involves the reaction of a nucleophilic backbone with an electrophilic reagent. This compound can act as this electrophile. For example, a diamine or a diol can be alkylated with this compound to introduce the nonanoate ester functionality. Subsequent modification of the ester group, if required, can provide access to a variety of ligands with tailored properties. The long alkyl chain can create a specific steric environment around the metal center, which can be beneficial for controlling the stereoselectivity of a catalytic reaction.

Mechanistic Investigations and Theoretical Frameworks

Understanding the Role of the α-Bromo Group in Reactivity

The presence of a bromine atom on the carbon adjacent to the ester's carbonyl group fundamentally alters the molecule's electronic properties and spatial configuration, thereby influencing its reactivity. fiveable.me

The bromine atom at the alpha (α) position exerts a powerful influence on the reactivity of ethyl 2-bromononanoate primarily through its electronic and inductive effects. Bromine is a highly electronegative atom, which leads to a strong electron-withdrawing inductive effect (-I effect). This effect has two major consequences:

Increased Electrophilicity of the Carbonyl Carbon: The inductive withdrawal of electron density by the bromine atom makes the adjacent carbonyl carbon more electron-deficient and, therefore, more electrophilic. This enhanced electrophilicity makes the ester more susceptible to attack by nucleophiles compared to its non-brominated counterpart.

Increased Acidity of the α-Hydrogen: The electron-withdrawing nature of the bromine atom also stabilizes the conjugate base (enolate) that would form upon the removal of the α-hydrogen. This increases the acidity of the α-hydrogen, facilitating reactions that proceed through an enolate intermediate.

While halogens like bromine can also exhibit a pi-donating resonance effect (+R effect) due to their lone pairs, in the case of α-halo esters, the inductive effect is generally considered to be the dominant factor governing reactivity. masterorganicchemistry.comstackexchange.com The presence of the bromine atom activates the molecule for nucleophilic substitution reactions, making it a versatile synthetic intermediate. fiveable.me

The bromine atom is significantly larger than a hydrogen atom, introducing steric bulk at the α-position. This steric hindrance can influence the rate and outcome of reactions.

Influence on Nucleophilic Attack: The size of the bromine atom can impede the approach of bulky nucleophiles to the carbonyl carbon or the α-carbon. This can affect reaction rates and may favor attack by smaller nucleophiles. In some cases, steric hindrance can influence the stereoselectivity of a reaction. For instance, studies on related molecules have shown that bulky groups at the α-position can create a steric shield, directing incoming reagents to the less hindered face of the molecule. byjus.com

Conformational Preferences: The presence of the bulky and electronegative bromine atom can lead to specific preferred conformations of the ethyl 2-bromonanoate molecule. The molecule will tend to adopt a conformation that minimizes steric strain and electrostatic repulsion between the bromine and the carbonyl oxygen. These conformational preferences can, in turn, affect the accessibility of reactive sites and influence the transition state geometry of subsequent reactions.

Transition State Analysis of Key Reactions Involving Ethyl 2-Bromonanoate

Analyzing the transition states of reactions provides critical insights into reaction mechanisms, rates, and selectivity. For this compound, such analyses are key to understanding its behavior in reactions like nucleophilic substitutions (e.g., SN2 reactions) and eliminations.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms involving α-bromo esters. These studies allow for the detailed examination of transition state (TS) structures, the calculation of activation energies (reaction barriers), and the mapping of entire reaction pathways.

For reactions like the SN2 substitution at the α-carbon, computational models can precisely map the geometry of the transition state, including the bond-forming and bond-breaking distances. For example, in a typical SN2 reaction involving an α-bromo ester, the transition state would feature the incoming nucleophile and the departing bromide ion partially bonded to the α-carbon in a trigonal bipyramidal arrangement. Computational studies show that the presence of the adjacent carbonyl group can stabilize this transition state, lowering the activation energy and accelerating the reaction rate compared to a simple alkyl bromide. libretexts.org

| Parameter | Description | Typical Computational Finding for α-Bromo Esters |

| Activation Energy (ΔG‡) | The Gibbs free energy difference between the reactants and the transition state. | Lowered due to electronic stabilization by the ester group. |

| TS Geometry | The three-dimensional arrangement of atoms at the highest point of the reaction energy profile. | Often shows delocalization of charge into the carbonyl system. |

| Reaction Pathway | The sequence of structural changes that occur as reactants are converted into products. | Can reveal the presence of intermediates or competing pathways. |

This table is generated based on general principles of computational studies on similar reactive intermediates.

The kinetic isotope effect (KIE) is a powerful experimental tool used to determine reaction mechanisms by observing the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes. wikipedia.orglibretexts.org For reactions involving this compound, KIE studies, particularly by substituting the α-hydrogen with deuterium (B1214612) (D), can provide valuable information. libretexts.org

Primary KIE: If the C-H bond at the α-position is broken in the rate-determining step of a reaction (e.g., in an E2 elimination), a significant primary KIE (kH/kD > 2) is typically observed. This is because the C-D bond has a lower zero-point vibrational energy and requires more energy to break. princeton.edu

Secondary KIE: If the C-H bond is not broken but the hybridization of the α-carbon changes in the rate-determining step, a smaller secondary KIE is observed. For example, in an SN2 reaction at the α-carbon, the hybridization changes from sp3 in the reactant to sp2-like in the transition state. This typically results in a normal secondary KIE (kH/kD slightly > 1, often 1.1-1.2). wikipedia.org

Observing the magnitude of the KIE can help distinguish between different possible mechanisms. nih.gov

| Reaction Type at α-Carbon | C-H Bond in RDS? | Expected kH/kD Value | Mechanistic Implication |

| SN2 Substitution | Not broken | ~1.1 - 1.2 | Change in hybridization from sp3 to sp2 in the transition state. |

| E2 Elimination | Broken | > 2 | C-H bond cleavage is part of the rate-determining step. |

| SN1 Substitution | Not broken | ~1.0 - 1.15 | Carbocation formation is the rate-determining step. |

This table presents typical KIE values for distinguishing reaction mechanisms.

Solvation Effects on Reaction Rates and Selectivity

The choice of solvent can dramatically influence the rate and selectivity of reactions involving this compound. Solvents can stabilize or destabilize reactants, transition states, and products to varying degrees, thereby altering the energy landscape of the reaction.

For nucleophilic substitution reactions of α-bromo esters, the solvent's polarity and its ability to form hydrogen bonds are crucial.

Protic Solvents (e.g., ethanol (B145695), water): These solvents can form hydrogen bonds with both the nucleophile and the leaving group (bromide). While they can stabilize the departing bromide ion, they can also solvate and deactivate the nucleophile, potentially slowing down SN2 reactions. Protic solvents are generally favored for SN1 reactions because they excel at stabilizing the carbocation intermediate and the leaving group. vedantu.com

Aprotic Solvents (e.g., acetone, DMF, DMSO): Polar aprotic solvents can solvate cations but are less effective at solvating anions (the nucleophile). This leaves the nucleophile "bare" and highly reactive, which significantly accelerates the rate of SN2 reactions. vedantu.com For this reason, SN2 reactions with this compound are often performed in polar aprotic solvents.

The selectivity between substitution (SN2) and elimination (E2) can also be tuned by the solvent. A less polar solvent might favor the E2 pathway, as the transition state for elimination is often less polar than that for substitution.

| Solvent Type | Effect on Nucleophile | Effect on Leaving Group (Br-) | Favored Mechanism for Alkyl Halides |

| Polar Protic | Solvated (deactivated) | Stabilized | SN1, E1 |

| Polar Aprotic | "Bare" (activated) | Moderately stabilized | SN2 |

| Nonpolar | Poorly solvated | Poorly stabilized | Can favor E2 with a strong, bulky base |

This table summarizes general solvent effects on substitution and elimination reactions.

Influence of Solvent Polarity on Reaction Pathways

The polarity of the solvent can significantly influence the reaction pathways of α-bromoesters like this compound. wikipedia.orglibretexts.org An increase in solvent polarity can accelerate reactions where a charge is developed in the activated complex from neutral or slightly charged reactants. Conversely, an increase in solvent polarity can decrease the rate of reactions where there is less charge in the activated complex compared to the starting materials. wikipedia.org When there is little to no difference in charge between the reactants and the activated complex, a change in solvent polarity will have a minimal effect on the reaction rate. wikipedia.org